molecular formula C5H6ClN3O2 B1517396 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide CAS No. 1123169-42-5

3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Cat. No. B1517396
CAS RN: 1123169-42-5
M. Wt: 175.57 g/mol
InChI Key: PYBNYHHOFONAGJ-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide” is likely to be an organic compound containing a chloromethyl group (-CH2Cl), a methyl group (-CH3), an oxadiazole ring, and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions, where a nucleophile (a molecule that donates an electron pair) reacts with a carbon atom attached to a leaving group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the oxadiazole ring. The presence of the chloromethyl and carboxamide groups could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chloromethyl group in the compound is likely to be reactive, as chlorine is a good leaving group. This could make the compound susceptible to nucleophilic substitution reactions . The oxadiazole ring and carboxamide group could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chloromethyl group could make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives of 1,2,4-oxadiazole compounds, including those with chloromethyl groups, has been extensively studied for their broad applications. For instance, Bretanha et al. (2009) reported on the synthesis of 3-trichloromethyl-1,2,4oxadiazoles, highlighting their utility in pharmaceuticals and agrochemicals due to their convenient synthesis via a one-pot reaction from trichoroacetoamidoxime and various acyl chlorides (Bretanha, Venzke, Campos, Duarte, Martins, Siqueira, & Freitag, 2009). This demonstrates the compound's versatility and potential for generating a wide range of derivatives with varying applications.

Antitumor Activity

Certain derivatives of 1,2,4-oxadiazole have shown promising antitumor activities. For example, Stevens et al. (1984) explored the antitumor properties of imidazotetrazines, compounds related to 1,2,4-oxadiazole derivatives, showing curative activity against L-1210 and P388 leukemia, which suggests potential for these compounds in cancer therapy (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984). This highlights the compound's relevance in developing new anticancer agents.

Insecticidal Activity

The modification of 1,2,4-oxadiazole derivatives to enhance their insecticidal properties has been a focus of agricultural chemistry research. Yu et al. (2009) synthesized a series of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, and evaluated them for insecticidal activity. This research illustrates the potential of chloromethyl-oxadiazole derivatives in creating effective insecticides (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).

Material Science Applications

The synthesis and properties of polymers incorporating oxadiazole and related heterocycles have been studied for their unique physical properties, such as thermal stability and fluorescence. Sava et al. (2003) reported on aromatic polyamides containing 1,3,4-oxadiazole units, showcasing their good thermal stability and potential for creating thin, flexible films with specific mechanical properties (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003). This underscores the compound's utility in the development of new materials with desirable thermal and mechanical characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, it would interact with biological targets in the body .

properties

IUPAC Name

3-(chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-7-4(10)5-8-3(2-6)9-11-5/h2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBNYHHOFONAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653247
Record name 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1123169-42-5
Record name 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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